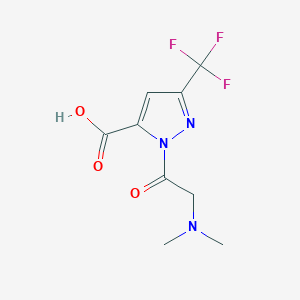

1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-[2-(dimethylamino)acetyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3O3/c1-14(2)4-7(16)15-5(8(17)18)3-6(13-15)9(10,11)12/h3H,4H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWQXQIZNNPKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1C(=CC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with related pyrazole derivatives:

Key Observations:

Substituent Diversity at Position 1: The target compound’s N,N-dimethylglycyl group is unique among analogs, which typically feature aromatic (e.g., cyanophenyl in , chloropyridinyl in ) or simple alkyl groups (e.g., methyl in ). This moiety may enhance water solubility and enable prodrug strategies. Cyclopropylmethyl () and 3-cyano-4-fluorophenyl () substituents introduce steric bulk or electronic effects, influencing binding affinity or metabolic stability.

Trifluoromethyl Dominance at Position 3 :

- All listed compounds retain the trifluoromethyl group at position 3, underscoring its importance in optimizing lipophilicity and resistance to oxidative metabolism.

Carboxylic Acid Position :

- Most analogs feature the carboxylic acid at position 5, except for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (), where positional isomerism may alter biological activity.

Synthetic Routes :

- The target compound’s synthesis likely involves amide coupling (e.g., EDCI/HOBt activation, as in ), similar to methods used for 1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide ().

- Copper-catalyzed arylations (e.g., ) are common for introducing aromatic substituents .

Applications: Pyrazole-5-carboxylic acids with trifluoromethyl groups are prevalent in agrochemicals (e.g., insecticides in ) and pharmaceuticals (e.g., carboxamide derivatives in ).

Research Findings and Data

Physicochemical Properties:

- Solubility : The dimethylglycyl group likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., cyclopropylmethyl in ).

- Stability : The trifluoromethyl group enhances metabolic stability, while the amide bond in the dimethylglycyl moiety may require protection in acidic environments.

Preparation Methods

Pyrazole Ring Formation

The most common approach to synthesize pyrazole derivatives is the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or β-enamino diketones. This method is well-established for regioselective formation of pyrazoles, including trifluoromethyl-substituted variants.

β-Enamino diketone route : β-Keto esters are reacted with N,N-dimethylformamide dimethyl acetal to form β-enamino diketones, which then condense with hydrazine or substituted hydrazines to yield pyrazole carboxylates.

Trifluoromethyl introduction : The trifluoromethyl group is typically introduced early in the synthesis, often by starting from trifluoromethyl-substituted ketones or via direct ortho-metalation of bromopyrazole intermediates followed by trifluoromethylation.

Carboxylic Acid Functionalization

The carboxylic acid group at the 5-position is introduced either by:

Hydrolysis of methyl or ethyl esters of the pyrazole carboxylate intermediates using aqueous sodium hydroxide or acidic conditions.

Direct oxidation or functional group transformation of aldehyde or ester precursors at the 5-position.

Detailed Synthetic Route Example

| Step | Reaction | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| 1 | Preparation of β-keto ester | Reaction of N,N-dimethylglycine derivative with Meldrum’s acid, EDC·HCl, DMAP | Formation of β-keto ester intermediate | 70–85 |

| 2 | Conversion to β-enamino diketone | Treatment with N,N-dimethylformamide dimethyl acetal (DMF·DMA) | Formation of β-enamino diketone intermediate | 75–90 |

| 3 | Pyrazole ring formation | Condensation with hydrazine hydrate or substituted hydrazines | Regioselective pyrazole ring closure | 60–80 |

| 4 | Introduction of trifluoromethyl group | Starting from trifluoromethyl-substituted ketones or via ortho-metalation and trifluoromethylation | Ensures substitution at 3-position | Variable |

| 5 | Ester hydrolysis | Aqueous NaOH or acid hydrolysis | Converts ester to carboxylic acid | 80–95 |

| 6 | Coupling with N,N-dimethylglycine | Amide coupling using HATU/DIPEA or EDC·HCl/DMAP | Attaches dimethylglycyl moiety at N-1 | 65–85 |

Note: Yields are approximate and depend on specific reaction conditions and purification methods.

Research Findings and Optimization

The regioselectivity of pyrazole formation is influenced by solvent polarity and choice of hydrazine derivative.

The trifluoromethyl group enhances lipophilicity and may affect solubility and biological activity; its introduction early in the synthesis improves overall yield and selectivity.

The amide coupling step benefits from the use of modern coupling reagents (e.g., HATU) to improve yield and reduce side reactions.

Hydrolysis conditions must be optimized to prevent degradation of sensitive pyrazole moieties; mild basic hydrolysis is preferred.

Purification challenges arise due to the compound’s solubility profile; chromatographic techniques or crystallization methods are employed for isolation.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Pyrazole ring synthesis | Condensation of β-enamino diketones with hydrazines | β-keto esters, DMF·DMA, hydrazine | Regioselective, versatile | Requires control of regioisomers |

| Trifluoromethyl introduction | Starting from trifluoromethyl ketones or ortho-metalation | Trifluoromethyl ketones, n-BuLi, CF3 sources | High selectivity | Handling reactive reagents |

| N,N-Dimethylglycyl attachment | Amide coupling or alkylation | HATU, EDC·HCl, DIPEA, DMAP | High coupling efficiency | Side reactions possible |

| Carboxylic acid formation | Ester hydrolysis | NaOH or acid | Mild conditions preserve pyrazole | Solubility complicates isolation |

Q & A

What are the recommended synthetic routes for 1-(N,N-dimethylglycyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?

Level: Basic

Answer:

The compound can be synthesized via multi-step organic reactions, including:

- Multicomponent reactions (MCRs): Efficient for constructing the pyrazole core with trifluoromethyl and dimethylglycyl substituents .

- Cyclization strategies: For example, condensation of hydrazine derivatives with fluorinated diketones in glacial acetic acid under reflux, followed by purification via extraction and chromatography .

- Palladium-catalyzed cross-coupling: To introduce aryl/heteroaryl groups at specific positions on the pyrazole ring .

Optimization Tip: Non-conventional methods like microwave or ultrasonic-assisted synthesis reduce reaction time and improve yields (e.g., from 6 hours to 30 minutes) .

How should researchers characterize the structural and electronic properties of this compound?

Level: Basic

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- X-ray diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks critical for solid-state reactivity .

- NMR spectroscopy: -NMR identifies trifluoromethyl group orientation; - and -NMR confirm dimethylglycyl substituents .

- FTIR and Mass Spectrometry: Validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) and molecular weight (265.19 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.